Benzophenone-2,3,4,5,6-d5

Isotopic purity Mass spectrometry Internal standard

Ensure accurate benzophenone quantification in complex matrices. This d5-labeled analog provides a critical +5 Da mass shift, avoiding the +10 Da shift's spectral overlap issues of d10 analogs. It corrects for matrix effects and ionization variability in LC-MS/MS workflows. Ideal for environmental and bioanalytical labs requiring precise, reproducible data.

Molecular Formula C13H10O
Molecular Weight 187.25 g/mol
CAS No. 2694-78-2
Cat. No. B1340730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-2,3,4,5,6-d5
CAS2694-78-2
Molecular FormulaC13H10O
Molecular Weight187.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D
InChIKeyRWCCWEUUXYIKHB-DYVTXVBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-2,3,4,5,6-d5 (CAS 2694-78-2) for Quantitative Mass Spectrometry: An Essential Deuterated Internal Standard


Benzophenone-2,3,4,5,6-d5 (CAS 2694-78-2), also known as Benzophenone-d5, is a stable isotope-labeled internal standard (SIL-IS) belonging to the benzophenone class of diaryl ketones . It is a deuterated analog of the endogenous metabolite benzophenone, wherein five hydrogen atoms on one phenyl ring are replaced by deuterium (D), yielding the molecular formula C6H5COC6D5 and a molecular weight of 187.25 g/mol . This selective deuteration at the 2,3,4,5,6-positions imparts a predictable mass shift of M+5 in mass spectrometry, enabling its precise differentiation from the non-deuterated analyte (M+0) while preserving near-identical physicochemical properties, including a boiling point of 305 °C and melting point of 47-51 °C, which are essential for reliable quantitative analysis .

Why Benzophenone-2,3,4,5,6-d5 Cannot Be Interchanged with Other Deuterated Benzophenone Internal Standards


In quantitative LC-MS and GC-MS workflows, the selection of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, extraction losses, and instrument variability [1]. While multiple deuterated benzophenone analogs exist—including Benzophenone-d10 (perdeuterated, M+10) and ring-¹³C₆-labeled versions—they are not functionally equivalent. Benzophenone-2,3,4,5,6-d5 provides a unique combination of isotopic enrichment (98 atom % D), a specific M+5 mass shift, and chromatographic behavior that closely mimics native benzophenone, ensuring accurate quantification without the potential for ion suppression or retention time shifts that can occur with heavier or differently substituted analogs [1]. Substituting with Benzophenone-d10, for instance, introduces a larger mass difference that can alter chromatographic retention and ionization efficiency in certain matrices, compromising method accuracy and reproducibility [2][3].

Quantitative Evidence for Benzophenone-2,3,4,5,6-d5: Differentiation from Analogs and Unlabeled Benzophenone


Isotopic Purity and Enrichment: Guaranteed 98 atom % D for Reliable Quantification

Benzophenone-2,3,4,5,6-d5 is supplied with a certified isotopic purity of 98 atom % D, as confirmed by multiple vendors . This high level of deuterium incorporation is critical for ensuring a consistent and predictable M+5 mass shift, minimizing isotopic cross-talk with the unlabeled analyte. In contrast, Benzophenone-d10 (CAS 22583-75-1), while fully deuterated, may exhibit a slightly altered chromatographic retention time and ionization efficiency due to the greater mass difference and potential for stronger hydrogen-deuterium isotope effects [1].

Isotopic purity Mass spectrometry Internal standard

Mass Shift (M+5) Optimization for Chromatographic Co-Elution and Matrix Effect Correction

The M+5 mass shift of Benzophenone-2,3,4,5,6-d5 provides a distinct analytical window for selective reaction monitoring (SRM) or selected ion monitoring (SIM) without interfering with the native benzophenone signal (M+0) . This specific shift is often preferred over the larger M+10 shift of Benzophenone-d10 because it more closely mirrors the physicochemical behavior of the unlabeled analyte, leading to superior co-elution and more effective correction of matrix-induced ion suppression or enhancement in LC-ESI-MS applications [1].

Mass shift LC-MS/MS GC-MS Matrix effect

Validated GC-MS Method Demonstrates Analytical Utility with LOD < 1 ng/mL

A peer-reviewed GC-MS method for flunitrazepam metabolites in urine employed oxazepam-d5 as the internal standard, which was converted in situ to 2-amino-5-chloro-benzophenone-d5, a close structural analog of Benzophenone-2,3,4,5,6-d5 [1]. Under these optimized conditions, the method achieved a limit of detection (LOD) of less than 1 ng/mL for key amino-benzophenone derivatives, demonstrating the effectiveness of deuterated benzophenone scaffolds as internal standards for high-sensitivity quantification in complex biological matrices [1].

GC-MS Method validation Limit of detection Forensic toxicology

High-Value Applications for Benzophenone-2,3,4,5,6-d5 in Quantitative Bioanalysis and Environmental Monitoring


Quantitative LC-MS/MS Analysis of Benzophenone in Biological Fluids

Utilize Benzophenone-2,3,4,5,6-d5 as an internal standard for the accurate quantification of endogenous benzophenone or its metabolites in plasma, urine, or tissue homogenates. The M+5 mass shift ensures minimal interference while the high isotopic purity (98 atom % D) provides a stable reference signal for correcting matrix effects and extraction variability, enabling precise pharmacokinetic or toxicokinetic studies [1].

Environmental Fate and Monitoring of UV-Filter Benzophenones in Water and Soil

Employ Benzophenone-2,3,4,5,6-d5 in validated LC-MS/MS or GC-MS methods for the determination of benzophenone-type UV filters in environmental samples. The compound's predictable M+5 mass shift allows for confident identification and quantification amidst complex matrices, while its chromatographic behavior closely mimics native analytes, ensuring accurate recovery corrections as demonstrated in soil analysis methods using deuterated benzophenone internal standards [2].

Forensic Toxicology: Confirmation of Benzodiazepine Metabolites via Benzophenone Derivatives

Integrate Benzophenone-2,3,4,5,6-d5 into GC-MS confirmatory assays for benzodiazepines (e.g., flunitrazepam) that metabolize to amino-benzophenones. The deuterated benzophenone scaffold has been validated for achieving detection limits below 1 ng/mL in urine, providing the sensitivity and specificity required for forensic casework and compliance with regulatory guidelines [1].

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